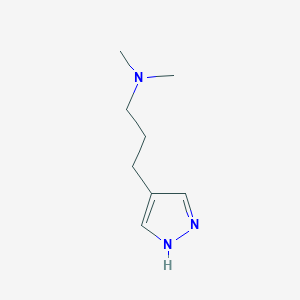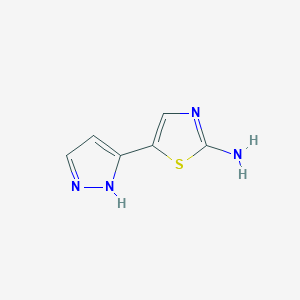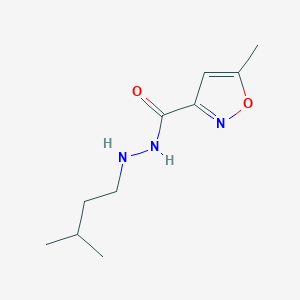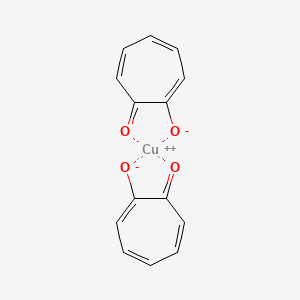
Bis(tropolonato)copper
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(tropolonato)copper is a coordination compound consisting of a copper ion complexed with two tropolonate ligands Tropolone is a seven-membered aromatic ring with a hydroxyl group, and it forms stable complexes with various metal ions
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(tropolonato)copper can be synthesized through the reaction of copper(II) salts with tropolone in an appropriate solvent. One common method involves dissolving copper(II) acetate in ethanol and adding tropolone to the solution. The mixture is then stirred and heated to facilitate the reaction, resulting in the formation of this compound as a crystalline product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis typically involves similar principles as laboratory-scale preparation. The process would likely be scaled up to accommodate larger quantities, with careful control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Bis(tropolonato)copper undergoes various chemical reactions, including:
Oxidation: The copper center can undergo oxidation reactions, changing its oxidation state.
Reduction: Similarly, the copper center can be reduced under appropriate conditions.
Substitution: Ligands in the complex can be substituted with other ligands, altering the properties of the compound.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or oxygen can be used.
Reduction: Reducing agents like sodium borohydride or hydrazine are commonly employed.
Substitution: Ligand exchange reactions can be facilitated by using excess of the new ligand and appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of copper(III) complexes, while reduction could yield copper(I) species. Substitution reactions result in new coordination compounds with different ligands.
Scientific Research Applications
Bis(tropolonato)copper has several scientific research applications:
Chemistry: It is used as a model compound to study coordination chemistry and the behavior of metal-ligand interactions.
Biology: The compound’s interactions with biological molecules are of interest for understanding metalloprotein functions.
Industry: Used in catalysis and as a precursor for the synthesis of other copper-containing materials.
Mechanism of Action
The mechanism by which bis(tropolonato)copper exerts its effects involves the coordination of the copper ion with the tropolonate ligands. This coordination stabilizes the copper ion and influences its reactivity. The molecular targets and pathways involved depend on the specific application, such as catalysis or interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- Bis(tropolonato)nickel
- Bis(tropolonato)zinc
- Bis(tropolonato)manganese
Uniqueness
Bis(tropolonato)copper is unique due to its specific coordination environment and the properties imparted by the copper ion. Compared to similar compounds with different metal centers, this compound exhibits distinct reactivity and stability, making it suitable for specific applications in research and industry .
Properties
Molecular Formula |
C14H10CuO4 |
|---|---|
Molecular Weight |
305.77 g/mol |
IUPAC Name |
copper;7-oxocyclohepta-1,3,5-trien-1-olate |
InChI |
InChI=1S/2C7H6O2.Cu/c2*8-6-4-2-1-3-5-7(6)9;/h2*1-5H,(H,8,9);/q;;+2/p-2 |
InChI Key |
JBUPAQOHIYVYBH-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C(=O)C=C1)[O-].C1=CC=C(C(=O)C=C1)[O-].[Cu+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


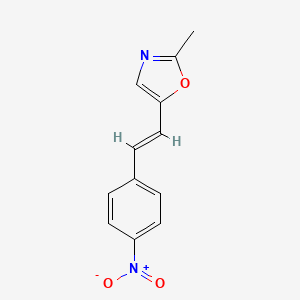

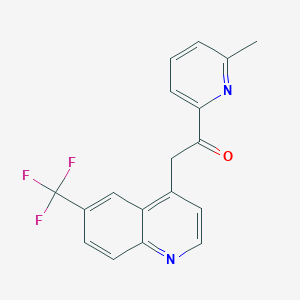

![3-(1-Ethylpiperidin-4-yl)-1,2,4,5-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12872941.png)
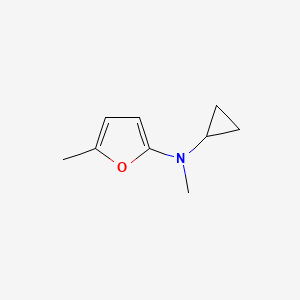

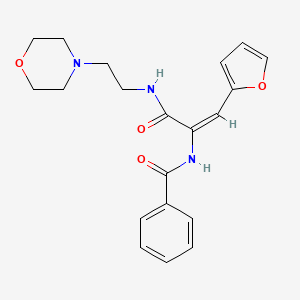
-](/img/structure/B12872964.png)
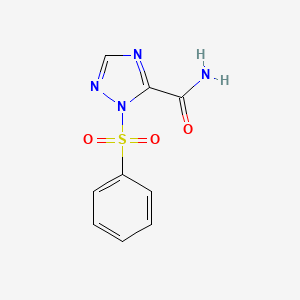
![azane;(NZ,Z)-N-[(2-hydroxyphenyl)methylidene]benzenecarbohydrazonothioate;palladium](/img/structure/B12872978.png)
